

# Physicochemical Properties of D-Alanyl-L-Glutamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *d-Ala-Gln*

Cat. No.: B196035

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This technical guide provides a comprehensive overview of the core physicochemical properties of D-alanyl-L-glutamine. The information is intended to support research, development, and formulation activities involving this dipeptide. Due to the limited availability of specific experimental data for the D-alanyl-L-glutamine stereoisomer, data for L-alanyl-L-glutamine is provided as a close approximation, a common practice for stereoisomers which typically exhibit very similar physicochemical characteristics.

## Core Physicochemical Data

The fundamental physicochemical properties of alanyl-glutamine are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various experimental and formulation settings.

**Table 1: General Physicochemical Properties**

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>15</sub> N <sub>3</sub> O <sub>4</sub>	[1][2]
Molecular Weight	217.22 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][2]
CAS Number	205252-36-4	[3][4]

**Table 2: Thermodynamic and Solubility Properties**

Property	Value	Source
Melting Point	230-232 °C (for L-alanyl-L-glutamine)	[1]
Solubility in Water	Approx. 586 g/L at room temperature (for L-alanyl-L-glutamine)	[5]
Solubility in PBS (pH 7.2)	Approx. 2 mg/mL (for L-alanyl-L-glutamine)	[6]
Solubility in Ethanol	Very slightly soluble	[1]
Predicted LogP	-4.4	[1]

**Table 3: Acid-Base Properties**

Property	Predicted Value	Source
pKa (Strongest Acidic)	3.57	
pKa (Strongest Basic)	8.39	

## Stability and Degradation

D-alanyl-L-glutamine, similar to its L-L counterpart, offers a significant stability advantage over free L-glutamine in aqueous solutions. L-glutamine is known to degrade into pyroglutamic acid and ammonia, which can be toxic to cells in culture. The dipeptide linkage in alanyl-glutamine protects against this degradation.

A study on the degradation kinetics of L-alanyl-L-glutamine in aqueous solution identified two primary degradation pathways: the cleavage of the peptide bond and the deamination of the amide group in the glutamine residue. The maximum stability for L-alanyl-L-glutamine was observed at approximately pH 6.0.[7]

## Experimental Protocols

The following sections provide detailed methodologies for determining key physicochemical properties of dipeptides like D-alanyl-L-glutamine.

## Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of D-alanyl-L-glutamine in water.

Methodology: Shake-Flask Method

- **Preparation of Saturated Solution:** Add an excess amount of D-alanyl-L-glutamine to a known volume of deionized water in a sealed, temperature-controlled vessel.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm) is suitable for removing fine particles.
- **Quantification:** Analyze the concentration of D-alanyl-L-glutamine in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

## Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in D-alanyl-L-glutamine.

Methodology: Potentiometric Titration

- **Sample Preparation:** Accurately weigh a sample of D-alanyl-L-glutamine and dissolve it in a known volume of deionized, CO<sub>2</sub>-free water. The concentration should be in the range of 1-10 mM.

- **Titration Setup:** Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant temperature throughout the experiment.
- **Titration:** Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH and the volume of titrant added at regular intervals.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often identified using the first or second derivative of the curve).

## Stability-Indicating HPLC Method Development

**Objective:** To develop a validated HPLC method capable of separating D-alanyl-L-glutamine from its potential degradation products.

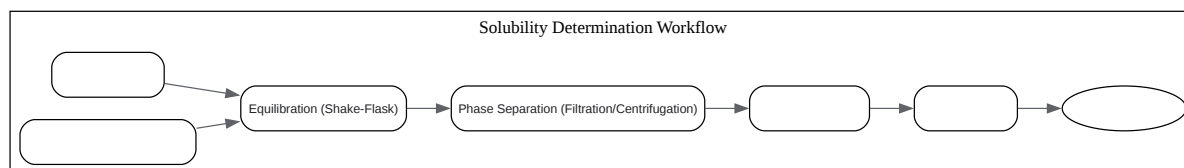
**Methodology:** Reversed-Phase HPLC with Forced Degradation

- **Forced Degradation Studies:** Subject solutions of D-alanyl-L-glutamine to various stress conditions to induce degradation. These conditions typically include:
  - **Acidic Hydrolysis:** 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
  - **Basic Hydrolysis:** 0.1 M NaOH at room temperature or slightly elevated temperature.
  - **Oxidative Degradation:** 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - **Thermal Degradation:** Heating the solid or solution at an elevated temperature (e.g., 80-100 °C).
  - **Photolytic Degradation:** Exposure to UV light.
- **Chromatographic System:**
  - **Column:** A C18 reversed-phase column is a common starting point.

- Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the dipeptide and its expected degradation products absorb (e.g., 210-220 nm).
- Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the main peak of D-alanyl-L-glutamine and all degradation product peaks.
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

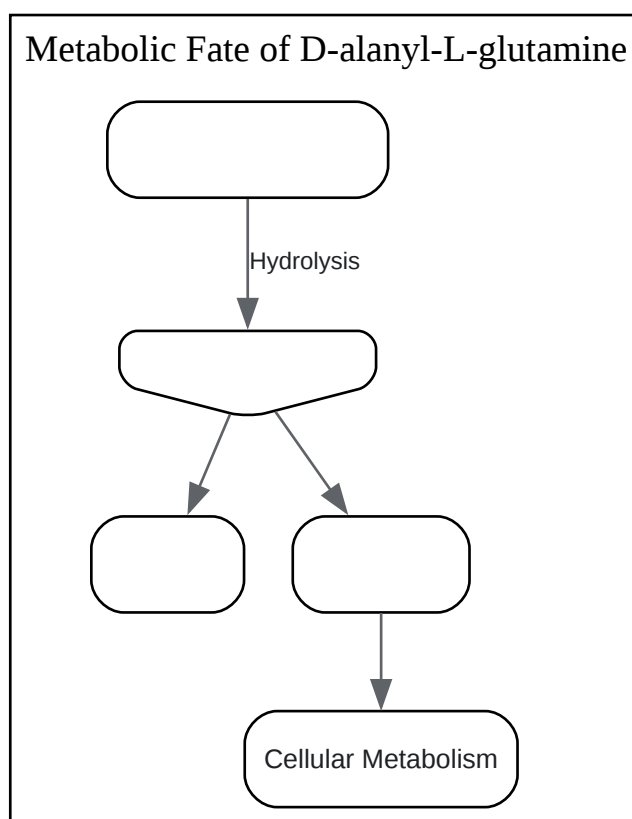
## Visualizations

The following diagrams illustrate key conceptual workflows related to D-alanyl-L-glutamine.



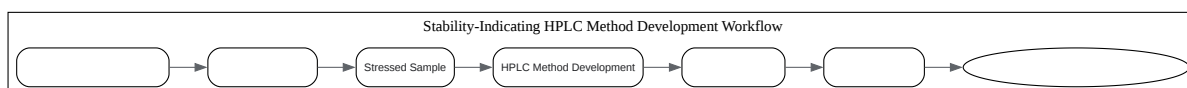
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*Figure 1: Experimental workflow for solubility determination.*



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Figure 2: Logical relationship of metabolic breakdown.



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Figure 3: Workflow for developing a stability-indicating HPLC method.

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## References

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